(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol
CAS No.: 1782437-03-9
Cat. No.: VC3111347
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1782437-03-9 |
---|---|
Molecular Formula | C9H15N3O |
Molecular Weight | 181.23 g/mol |
IUPAC Name | (2-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol |
Standard InChI | InChI=1S/C9H15N3O/c1-2-12-9(6-13)7-5-10-4-3-8(7)11-12/h10,13H,2-6H2,1H3 |
Standard InChI Key | QOXQCWRVXLQFHX-UHFFFAOYSA-N |
SMILES | CCN1C(=C2CNCCC2=N1)CO |
Canonical SMILES | CCN1C(=C2CNCCC2=N1)CO |
Introduction
Chemical Identity and Basic Properties
(2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol is identified by the CAS registry number 1782437-03-9. This compound belongs to the broader family of pyrazolo[4,3-c]pyridines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The basic chemical and physical properties of this compound are summarized in Table 1.
Table 1: Basic Properties of (2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol
Property | Value |
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CAS Number | 1782437-03-9 |
Molecular Formula | C10H17N3O |
Molecular Weight | 195.26 g/mol |
IUPAC Name | (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol |
Standard InChI | InChI=1S/C10H17N3O/c1-2-13-10-3-4-11-5-7(10)8(6-14)12-13/h11,14H,2-6H2,1H3 |
Canonical SMILES | CCN1C2=C(CNCC2)C(=N1)CO |
The compound features a pyrazole ring fused to a partially saturated piperidine system, with an ethyl group attached to one of the nitrogen atoms in the pyrazole ring and a hydroxymethyl group at the 3-position. This structural arrangement contributes to its unique chemical behavior and potential for biological activity .
Structural Characteristics and Physical Properties
Structural Features
The pyrazolo[4,3-c]pyridine scaffold in this compound consists of a pyrazole ring fused with a tetrahydropyridine moiety. The ethyl substituent at the N-2 position of the pyrazole ring and the hydroxymethyl group at the C-3 position create a distinctive chemical environment that influences its reactivity and potential interactions with biological targets. The tetrahydropyridine portion contains a secondary amine functionality at the 4-position, which can serve as a hydrogen bond donor or acceptor in various chemical and biological interactions.
Physical State and Solubility
Based on similar compounds in this class, (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol likely exists as a crystalline solid under standard conditions. The presence of both hydrophilic (hydroxyl, amine) and hydrophobic (ethyl, aliphatic ring) moieties suggests moderate solubility in polar organic solvents such as methanol, ethanol, and dimethylsulfoxide (DMSO). The hydroxyl and amine groups contribute to potential hydrogen bonding interactions, which may enhance water solubility compared to more lipophilic analogs .
Synthesis Methodologies
Several synthetic routes have been developed for the preparation of pyrazolo[4,3-c]pyridine derivatives, which can be adapted for the synthesis of (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol. The most commonly employed strategies involve either:
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Construction of the pyrazole ring onto a preformed piperidine scaffold
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Formation of the tetrahydropyridine system from appropriately substituted pyrazole precursors
Multi-Step Synthetic Approach
A typical multi-step synthesis for this compound, based on methods described for related structures, can be outlined as follows:
Step 1: Preparation of a suitably functionalized piperidine derivative, often starting from compounds such as piperidin-4-one or ethyl 3-aminopropanoate hydrochloride.
Step | Reaction Type | Key Reagents | Typical Conditions | Expected Yield |
---|---|---|---|---|
1 | Addition reaction | Ethyl 3-aminopropanoate HCl, acrylonitrile | NaOH, room temperature | 80-90% |
2 | Protection | Boc₂O | THF, room temperature | 85-95% |
3 | Cyclization | NaH | Toluene, reflux | 70-80% |
4 | Pyrazole formation | Ethylhydrazine | Ethanol, room temperature | 60-70% |
5 | Reduction | LiAlH₄ or NaBH₄ | THF, 0°C to room temperature | 70-85% |
A detailed synthesis described in supplementary materials for related compounds involves protecting group strategies and careful control of reaction conditions to ensure regioselectivity in the formation of the pyrazole ring . The hydroxymethyl functionality can be introduced either through reduction of an ester or nitrile precursor, or through other functional group transformations.
Analytical Characterization
Mass Spectrometry
The expected molecular ion peak for this compound would be at m/z 195.14 [M+H]⁺ in positive ionization mode mass spectrometry. Common fragmentation patterns would likely include loss of water (m/z 177), loss of the hydroxymethyl group, and fragmentation of the tetrahydropyridine ring.
Structural Relationships and Comparative Analysis
(2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol belongs to a family of structurally related compounds that differ in the nature and position of substituents on the pyrazolo[4,3-c]pyridine core. Table 3 presents a comparison of this compound with several structurally related analogs, highlighting key structural differences and their potential impact on properties and activities.
Table 3: Comparison of (2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol with Related Compounds
The variations in substituents across these analogs result in differences in physicochemical properties such as lipophilicity, hydrogen bonding capacity, and molecular recognition patterns. These differences can significantly impact biological activities, pharmacokinetic properties, and potential applications in drug discovery .
Structure-Activity Relationships and Molecular Design
The diverse biological activities reported for pyrazolo[4,3-c]pyridine derivatives highlight the importance of structure-activity relationships (SAR) in optimizing these compounds for specific biological targets. Several key structural features influence the activity profiles of these compounds:
N-Substitution Patterns
The nature and position of substituents on the nitrogen atoms of the pyrazole ring significantly impact biological activity. Substitution at the N-2 position, as seen in (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol with its ethyl group, can influence receptor binding, enzyme inhibition, and pharmacokinetic properties . Studies with various N-substituents in pyrazolo[4,3-c]pyridines have shown that alkyl chain length and branching can optimize binding to specific targets.
C-3 Functionality
The hydroxymethyl group at the C-3 position in the target compound provides a hydrogen bond donor/acceptor site that can interact with biological targets. Related compounds with different C-3 substituents, such as carbonitrile, carboxamide, or carboxylic acid groups, demonstrate varying activity profiles. The hydroxymethyl group offers potential for additional derivatization to optimize activity or pharmacokinetic properties .
Tetrahydropyridine Ring
Future Research Directions
Research on pyrazolo[4,3-c]pyridine derivatives, including (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol, continues to evolve with several promising directions:
Synthetic Methodology Development
Further refinement of synthetic approaches to improve efficiency, yield, and stereoselectivity is an ongoing area of research. Development of one-pot methodologies and green chemistry approaches could enhance the accessibility of these compounds for large-scale production and diverse derivatization .
Expanded Biological Evaluation
Comprehensive screening of (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol and its derivatives against a wider range of biological targets could reveal novel activities. Potential areas for exploration include:
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Evaluation as kinase inhibitors
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Assessment of neuroprotective properties
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Investigation of anti-inflammatory activity
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Exploration of potential applications in metabolic disorders
Structure Optimization
Rational design and synthesis of optimized derivatives based on detailed SAR studies could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. Computational approaches, including molecular docking and QSAR analysis, could guide these optimization efforts .
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